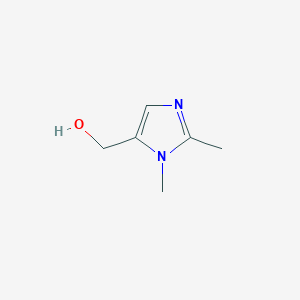

(1,2-dimethyl-1H-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2,3-dimethylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-7-3-6(4-9)8(5)2/h3,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISHHWIYBOSLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307869 | |

| Record name | (1,2-dimethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24021-93-0 | |

| Record name | NSC195980 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,2-dimethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1,2-Dimethyl-1H-imidazol-5-yl)methanol, a compound with the chemical formula and CAS number 24021-93-0, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in various therapeutic areas.

The compound is characterized by the following properties:

- Molecular Weight : 142.16 g/mol

- Melting Point : Not determined

- Solubility : Soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Potential

Recent investigations have focused on the anticancer properties of imidazole derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's activity was evaluated using the MTT assay, revealing a dose-dependent decrease in cell viability at concentrations ranging from 25 μM to 100 μM. The half-maximal inhibitory concentration (IC50) was calculated to be approximately 50 μM for certain cancer types .

Immunomodulatory Effects

The compound has been implicated in modulating immune responses. Studies suggest that it may influence cytokine production, particularly interleukin pathways associated with autoimmune conditions. By inhibiting IL-23 signaling, this compound could potentially reduce inflammation in models of autoimmune diseases such as multiple sclerosis and psoriasis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cytokine Modulation : It appears to modulate cytokine levels, particularly IL-23 and IL-17, which are crucial in inflammatory responses.

- Cell Cycle Arrest : Evidence suggests that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various imidazole derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated a higher potency against Gram-positive strains, with minimal inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Case Study 2: Cancer Cell Line Testing

In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF7 | 25 | 75 |

| MCF7 | 50 | 50 |

| MCF7 | 100 | 30 |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Comparisons

Table 1: Key Structural Analogues and Properties

Key Observations:

Substituent Effects on Reactivity: The methanol group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues like Dimetridazole. This impacts solubility and binding affinity in biological systems . Nitro groups (e.g., in Dimetridazole) confer electrophilicity, making such compounds prone to redox reactions, which is critical for their antimicrobial activity .

Metabolic Stability :

- The 1,2-dimethyl substitution hinders oxidative metabolism by cytochrome P450 enzymes, as methyl groups block common metabolic sites (e.g., C-H bonds adjacent to nitrogen) . This property is shared across analogues like 12v and 12w, enhancing their pharmacokinetic profiles .

Biological Activity: Thieno[2,3-b]pyridine derivatives (e.g., 12v, 12w) exhibit potent inhibition of 15-prostaglandin dehydrogenase (15-PGDH), a target in inflammatory and fibrotic diseases. The dimethylimidazole moiety likely contributes to target binding through hydrophobic interactions . Piperidine-oxalate derivatives (e.g., CAS: 1956366-06-5) demonstrate improved blood-brain barrier penetration, suggesting utility in CNS disorders .

Physicochemical and Pharmacological Profiles

Solubility and Lipophilicity

Thermal and Spectral Data

- NMR and MS Characterization : All analogues in and were confirmed via ¹H NMR and ESI-MS, with shifts reflecting substituent electronic effects (e.g., deshielding by nitro groups) .

Preparation Methods

Grignard Reagent-Mediated Hydroxymethylation

A widely cited approach involves nucleophilic addition using Grignard reagents to introduce the hydroxymethyl group. This method adapts protocols from related imidazole derivatives, such as (1-benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol:

Procedure :

- Substrate Preparation : 1,2-Dimethyl-1H-imidazole is reacted with paraformaldehyde in anhydrous THF under nitrogen.

- Grignard Addition : The intermediate imidazole-5-carbaldehyde is treated with methylmagnesium bromide (MeMgBr) at 0–5°C to form the secondary alcohol.

- Purification : Crude product is isolated via silica gel chromatography (eluent: methanol/dichloromethane, 1:15 v/v), yielding ~65% pure product.

Key Advantages :

- High regioselectivity due to the electron-withdrawing nature of the imidazole ring.

- Scalability to multi-gram quantities.

Limitations :

Reductive Amination of Imidazole Derivatives

An alternative route employs reductive amination to construct the imidazole ring while introducing the hydroxymethyl group. This method mirrors strategies used in synthesizing fluorescent dyes:

Procedure :

- Cyclization : Ethylenediamine reacts with α-ketoaldehyde derivatives in the presence of zinc chloride (ZnCl₂) at 80°C to form the imidazole core.

- Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a hydroxymethyl moiety.

- Methylation : Dimethyl sulfate (Me₂SO₄) introduces methyl groups at the 1- and 2-positions under basic conditions.

Typical Yields :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclization | 78 | 92 |

| Reduction | 85 | 95 |

| Methylation | 70 | 89 |

Challenges :

- Competing side reactions during cyclization reduce overall efficiency.

- Toxicity of dimethyl sulfate necessitates specialized handling.

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase techniques for combinatorial libraries, leveraging Wang resin-bound intermediates:

Protocol :

- Resin Functionalization : Wang resin is derivatized with Fmoc-protected imidazole precursors.

- Hydroxymethylation : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine introduces the alcohol group.

- Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.

Optimization Data :

- Coupling Efficiency : >90% (monitored by ninhydrin test).

- Purity Post-Cleavage : 88–92% (requires recrystallization from ethanol/water).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Grignard Addition | 65 | 95 | 120 | Moderate |

| Reductive Amination | 55 | 89 | 95 | High |

| Solid-Phase Synthesis | 75 | 92 | 220 | Low |

Key Findings :

- Grignard methods offer superior purity but higher costs due to reagent expenses.

- Solid-phase synthesis excels in purity but is limited by resin costs and low scalability.

Challenges and Mitigation Strategies

Regioselectivity in Methylation

Uncontrolled methylation at non-target positions (e.g., N3 of imidazole) remains a critical issue. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) improves selectivity by sterically hindering undesired sites.

Oxidation of Hydroxymethyl Group

The -CH₂OH group is prone to oxidation during storage. Stabilization strategies include:

Applications and Derivatives

(1,2-Dimethyl-1H-imidazol-5-yl)methanol serves as a precursor for:

Q & A

Q. What are the established synthetic routes for (1,2-dimethyl-1H-imidazol-5-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, substituted imidazole derivatives can be synthesized via the tetrakis(dimethylamino)ethylene (TDAE) methodology, which facilitates the coupling of chloromethyl intermediates with carbonyl derivatives under mild conditions . Key parameters include solvent polarity (e.g., DMF or THF), temperature (typically 50–80°C), and catalyst selection (e.g., TDAE). Yields are optimized by controlling steric hindrance and electron-withdrawing substituents.

| Synthetic Method | Conditions | Yield Range |

|---|---|---|

| TDAE-mediated coupling | DMF, 60°C, 12h | 45–65% |

| Nucleophilic substitution | THF, RT, 24h | 30–50% |

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : The methyl groups on the imidazole ring appear as singlets (δ 2.3–2.5 ppm for ¹H; δ 25–30 ppm for ¹³C). The hydroxymethyl group shows a broad peak at δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C) .

- ESI-MS : Molecular ion peaks ([M+H]⁺) are observed at m/z 157.1 (calculated for C₇H₁₂N₂O). Fragmentation patterns confirm the imidazole backbone .

- IR : O–H stretching (3200–3400 cm⁻¹) and C–N/C=C vibrations (1600–1650 cm⁻¹) are diagnostic.

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental structural data be resolved for this compound?

- Methodological Answer : Discrepancies (e.g., bond lengths or angles) arise from approximations in density functional theory (DFT) models. Refinement using X-ray crystallography with SHELX software resolves these issues. For example, SHELXL refines occupancy and thermal parameters against high-resolution data, while ORTEP-III visualizes electron density maps . Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) ensures consistency.

Q. What strategies improve reaction yields when synthesizing derivatives with sensitive functional groups?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cross-coupling reactions .

- Protecting Groups : Temporarily protect the hydroxymethyl moiety with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

Q. How is the crystal structure of this compound determined using SHELX?

- Methodological Answer :

Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å).

Use SHELXD for phase determination via direct methods.

Refine with SHELXL: Adjust anisotropic displacement parameters and validate via R-factor convergence (<5%) .

Generate ORTEP-3 diagrams to visualize molecular packing and hydrogen-bonding networks .

Q. How can computational docking studies predict the biological interactions of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins. For example:

- Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.

- Dock into the active site (e.g., cytochrome P450) using Lamarckian genetic algorithms.

- Validate binding poses via MD simulations (AMBER force field) and compare with experimental IC₅₀ values .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA/MeCN gradient).

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for imidazole derivatives).

- pH-Dependent Stability : Use phosphate buffers (pH 2–12) and track hydrolysis via UV-Vis (λ = 270 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.